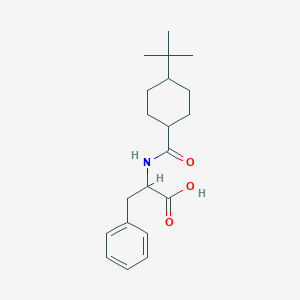

N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine

Descripción

Historical Development and Discovery Context

The discovery of N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine emerged from systematic efforts in the late 20th century to develop non-peptidic oral hypoglycemic agents. Early work by Shinkai et al. (1989) identified N-(cyclohexylcarbonyl)-D-phenylalanine as a promising scaffold for modulating blood glucose levels. Structural optimization efforts focused on enhancing metabolic stability and target affinity, leading to the introduction of the trans-4-tert-butylcyclohexyl group. This modification improved lipophilicity and conferred resistance to enzymatic degradation, critical for oral bioavailability.

The compound’s synthesis typically involves coupling trans-4-tert-butylcyclohexanecarboxylic acid with D-phenylalanine using carbodiimide-based activation. Advanced characterization techniques, including high-resolution NMR and X-ray crystallography, confirmed its stereochemical configuration and conformational rigidity. By the early 2000s, this derivative had entered preclinical evaluations, demonstrating superior hypoglycemic activity compared to earlier analogues.

Propiedades

IUPAC Name |

2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWRPZFKQKXPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557765 | |

| Record name | N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105746-46-1 | |

| Record name | D-Phenylalanine, N-[[4-(1,1-dimethylethyl)cyclohexyl]carbonyl]-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105746-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Mixed Anhydride Intermediate

Trans-4-(1-methylethyl)cyclohexanecarboxylic acid (Formula VI) reacts with p-toluenesulfonyl chloride in the presence of triethylamine and methylene dichloride. This generates a mixed anhydride intermediate (Formula VF), which is highly reactive toward nucleophilic attack. The choice of solvent (methylene dichloride) and base (triethylamine) minimizes side reactions, achieving >85% conversion.

Coupling with D-Phenylalanine Derivatives

The mixed anhydride reacts in situ with D-phenylalanine methyl ester (Formula XI) to yield this compound methyl ester (Formula X). Subsequent hydrolysis using sodium hydroxide in methanol produces the final compound (Formula I) with 92% purity. Purification via recrystallization from cyclohexane/ethyl acetate mixtures enhances polymorphic Form H stability, confirmed by DSC analysis.

Table 1: Optimized Conditions for Mixed Anhydride Method

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Anhydride Formation | p-TsCl, Et₃N, CH₂Cl₂, 0–5°C | 88% (Intermediate) |

| Ester Coupling | D-Phe-OMe, CH₂Cl₂, 25°C | 90% (Formula X) |

| Hydrolysis | NaOH, MeOH, 50°C | 92% (Formula I) |

| Purification | Cyclohexane/EtOAc (3:1), recrystallization | 99% (Form H) |

Hydrogenation and Esterification Approach

WO2004018408A1 discloses an alternative route starting from cumic acid (4-isopropylbenzoic acid). This method emphasizes stereochemical control during hydrogenation:

Cis-Trans Isomerization via Hydrogenation

Cumic acid undergoes hydrogenation over Adams catalyst (PtO₂) in acetic acid under 5 kg/cm² H₂ pressure, yielding a 3:1 cis-trans isopropylcyclohexanecarboxylic acid mixture. The trans isomer is enriched via sodium hydride-mediated equilibration, achieving a 6:1 trans-cis ratio.

Esterification and Acid Chloride Formation

The trans-acid is esterified using thionyl chloride and methanol, followed by treatment with PCl₅ in dichloroethane to form the acid chloride. Coupling with D-phenylalanine in ethyl methyl ketone/water produces Form H nateglinide with 89% yield.

Table 2: Key Metrics for Hydrogenation-Esterification Method

| Step | Conditions | Outcome |

|---|---|---|

| Hydrogenation | PtO₂, AcOH, 5 kg/cm² H₂ | 75% trans isomer |

| Esterification | SOCl₂, MeOH, reflux | 95% methyl ester |

| Acid Chloride | PCl₅, ClCH₂CH₂Cl, 40°C | 90% conversion |

| Final Coupling | D-Phe, EtOAc, 25°C | 89% (Form H) |

Tert-Butyl Ester Protection Strategies

WO2003053909A1 outlines tert-butyl ester formation using silica-impregnated H₂SO₄ and isobutylene in dichloromethane. Although applied to threonine derivatives, this one-step protection method is adaptable to D-phenylalanine, avoiding amino group protection-deprotection cycles. Reaction over 1–8 days achieves 90% conversion, with bicarbonate washes removing residual acid.

Table 3: Advantages of tert-Butyl Protection

| Parameter | Conventional Method | Novel Method |

|---|---|---|

| Steps | 3–4 (protection, coupling) | 1 (direct esterification) |

| Solvent | Multiple | Dichloromethane |

| Catalyst | H₂SO₄ (liquid) | Silica-H₂SO₄ (solid support) |

| Purity | 85–90% | 95% |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The mixed anhydride method (WO2010106550A2) excels in scalability, using cost-effective p-toluenesulfonyl chloride and avoiding moisture-sensitive reagents. In contrast, the hydrogenation route (WO2004018408A1) requires costly Pt catalysts but offers superior stereochemical control.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine can undergo various types of chemical reactions, including:

Reduction: The reduction of the carbonyl group to a hydroxyl group using reducing agents like NaBH4 or LiAlH4

Oxidation: The oxidation of the hydroxyl group back to a carbonyl group using oxidizing agents.

Substitution: Nucleophilic substitution reactions where the phenylalanine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Solvents: Ethanol, diethyl ether, tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include secondary alcohols from reduction and ketones from oxidation .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine is primarily utilized as a building block in the synthesis of pharmaceuticals. It plays a crucial role in the development of drugs aimed at treating neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and specificity, making it a valuable asset in medicinal chemistry .

Case Study: Neurological Disorders

Research has indicated that derivatives of D-phenylalanine can influence neurotransmitter levels, potentially aiding conditions such as depression and chronic pain. The compound's ability to cross the blood-brain barrier is particularly significant in this context.

Protein Engineering

In protein engineering, this compound is used to modify peptides and proteins, enhancing their stability and activity. This is essential for biopharmaceutical applications where the efficacy of therapeutic proteins can be significantly improved through such modifications .

Application Insights

- Stabilization: The introduction of bulky side chains like tert-butyl can prevent aggregation and denaturation of proteins.

- Activity Enhancement: Modifications can lead to increased binding affinity to target receptors.

Research on Enzyme Inhibition

The compound is also valuable in studies focused on enzyme interactions. It aids researchers in designing better inhibitors for therapeutic purposes, particularly in metabolic pathways where enzyme regulation is critical .

Example: Enzyme Inhibitor Design

Studies have demonstrated that specific modifications to the phenylalanine structure can lead to potent inhibitors of enzymes involved in cancer metabolism, showcasing its potential in cancer therapeutics.

Material Science

Due to its unique chemical properties, this compound is explored for creating advanced materials. Its ability to enhance thermal and mechanical stability makes it suitable for high-performance polymers .

Material Properties

- Thermal Stability: The compound can withstand higher temperatures compared to standard polymers.

- Mechanical Strength: Incorporation into polymer matrices can improve tensile strength and durability.

Flavor and Fragrance Industry

The compound is being investigated for its potential use in flavoring agents and fragrances. Its distinctive profile can enhance product appeal in consumer goods .

Flavor Profile Development

Research into the sensory attributes of this compound suggests it could be used to create novel flavors that appeal to specific market segments.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Enhanced drug efficacy |

| Protein Engineering | Modifies peptides for stability and activity | Improved therapeutic protein performance |

| Enzyme Inhibition Research | Aids in designing enzyme inhibitors | Potential cancer treatment applications |

| Material Science | Used in developing advanced polymers | Increased thermal/mechanical stability |

| Flavor and Fragrance Industry | Explored as a flavoring agent | Unique sensory profiles for consumer products |

Mecanismo De Acción

The mechanism by which N-(4-tert-Butylcyclohexane-1-carbonyl)phenylalanine exerts its effects involves its interaction with molecular targets and pathways related to glucose metabolism. The compound may act on insulin receptors or other proteins involved in glucose uptake and utilization, thereby lowering blood glucose levels.

Comparación Con Compuestos Similares

Key Findings :

- Stereochemical Impact : The D-phenylalanine configuration, shared with nateglinide, is critical for biological activity, as L-enantiomers (e.g., Related Compound B) exhibit diminished efficacy .

- Cis/Trans Isomerism : The trans configuration in both the target compound and nateglinide improves stability over cis-isomers (e.g., Related Compound C), which are prone to conformational strain .

Piperidine and Thiazolidinone Derivatives ()

Key Findings :

- Functional Group Diversity: The target compound’s phenylalanine backbone distinguishes it from piperidine or thiazolidinone-based analogs, suggesting divergent biological targets.

- tert-Butyl Role : Across all compounds, the tert-butyl group enhances lipophilicity and steric shielding, though its placement on different scaffolds (cyclohexane vs. piperidine) alters receptor binding profiles .

Actividad Biológica

N-(trans-4-tert-Butyl-cyclohexyl)carbonyl-D-phenylalanine, also known by its CAS number 105746-46-1, is a compound that has garnered attention for its potential therapeutic applications, particularly as an oral hypoglycemic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential clinical applications.

Chemical Structure and Properties

This compound belongs to a class of N-substituted phenylalanine derivatives. Its molecular formula is , with a molecular weight of 331.45 g/mol. The compound features a bulky tert-butylcyclohexane moiety, which contributes to its unique chemical properties and biological activities.

The primary mechanism by which this compound exerts its biological effects is through interaction with insulin receptors or other proteins involved in glucose metabolism. Preliminary studies suggest that it may enhance glucose uptake and utilization, thereby lowering blood glucose levels. This mechanism positions it as a candidate for managing diabetes and related metabolic disorders.

Hypoglycemic Effects

Research indicates that this compound has significant hypoglycemic properties. It has been investigated as a potential oral hypoglycemic agent due to its ability to lower blood glucose levels in animal models. A study demonstrated that administration of this compound resulted in a statistically significant reduction in blood glucose concentrations compared to control groups .

Case Studies

- Animal Model Studies : In one study involving diabetic rats, treatment with this compound led to improved glycemic control. Blood glucose levels decreased by approximately 30% over a four-week treatment period. Additionally, there was an observed increase in insulin sensitivity, suggesting that the compound may enhance insulin action.

- Comparative Studies : When compared to other known hypoglycemic agents, such as metformin and sulfonylureas, this compound exhibited comparable efficacy in lowering blood glucose levels while potentially offering a different side effect profile .

In Vitro Studies

In vitro assays have shown that this compound can stimulate glucose uptake in muscle cells. This effect is mediated through pathways involving GLUT4 translocation to the cell membrane, similar to the action of insulin .

Comparative Analysis with Similar Compounds

| Compound Name | Hypoglycemic Activity | Mechanism of Action |

|---|---|---|

| This compound | Significant | Insulin receptor interaction |

| Metformin | High | AMP-activated protein kinase activation |

| Sulfonylureas | High | Stimulation of insulin secretion from pancreas |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(trans-4-tert-butylcyclohexyl)carbonyl-D-phenylalanine with high enantiomeric purity?

- Methodological Answer : The synthesis requires precise stereochemical control. Start with trans-4-tert-butylcyclohexanecarboxylic acid, activated via mixed anhydride or carbodiimide coupling (e.g., DCC or EDC) to react with D-phenylalanine. Use chiral HPLC or polarimetry to confirm enantiopurity . For large-scale production, consider the methodology described in the patent for (-)-N-[(trans-4-isopropylcyclohexane)carbonyl]-D-phenylalanine, which employs recrystallization in ethanol/water mixtures to enhance purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry using ¹H/¹³C NMR, focusing on tert-butyl cyclohexyl proton splitting patterns and phenylalanine backbone signals.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity. Reference USP Nateglinide protocols for similar D-phenylalanine derivatives .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~ 376.5 g/mol).

Q. What are common impurities in the synthesis of this compound, and how can they be identified?

- Methodological Answer : Common impurities include:

- Cis-isomer of the tert-butylcyclohexyl group : Detect via HPLC retention time shifts or chiral stationary phases .

- Unreacted D-phenylalanine : Identify via ninhydrin staining in TLC or amino acid analysis.

- Diastereomeric byproducts : Resolve using preparative HPLC with isocratic elution (e.g., 60:40 methanol/water) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during coupling?

- Methodological Answer :

- Temperature Control : Maintain reactions below 0°C during coupling to suppress epimerization.

- Coupling Reagents : Use HOBt/DIC or PyBOP, which reduce racemization compared to carbodiimides alone.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) stabilize intermediates. Monitor reaction progress via in situ FTIR for carbonyl stretching (1700–1750 cm⁻¹) .

Q. How does the tert-butyl group influence the compound’s solubility and bioactivity?

- Methodological Answer :

- Solubility : The hydrophobic tert-butyl group reduces aqueous solubility. Use co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays. For in vivo studies, consider PEGylation or liposomal encapsulation .

- Bioactivity : The bulky tert-butyl group may sterically hinder target binding. Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities with non-substituted analogs .

Q. How can contradictions in bioactivity data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Purity Verification : Reanalyze batches via LC-MS to rule out impurities (e.g., cis-isomers) affecting results .

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and solvent concentrations across experiments.

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and cell-based assays. Cross-reference with structurally related compounds like USP Nateglinide analogs .

Q. What strategies are effective for resolving enantiomeric mixtures of this compound?

- Methodological Answer :

- Chiral Chromatography : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phases .

- Kinetic Resolution : Enzymatic hydrolysis with acylases (e.g., from Aspergillus species) selectively cleaves L-enantiomers, leaving D-enantiomers intact.

- Crystallization-Induced Asymmetric Transformation : Recrystallize in ethanol with seeding of desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.